
1,1'-(Cyclooctylidenemethylene)dicyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Cyclooctylidenemethylene)dicyclooctane is a unique organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its complex structure, which includes multiple cyclooctane rings connected by a methylene bridge.
Vorbereitungsmethoden
The synthesis of 1,1’-(Cyclooctylidenemethylene)dicyclooctane typically involves the cyclization of linear hydrocarbons under specific conditions. One common method is the high-dilution technique, which is used to achieve ring formation when the reaction has to compete with rapid intermolecular reactions . This technique involves carrying out the reactions in very dilute solutions to favor intramolecular cyclization over intermolecular coupling.
Industrial production methods for cycloalkanes, including 1,1’-(Cyclooctylidenemethylene)dicyclooctane, often involve the use of catalysts to facilitate the cyclization process. These catalysts can include transition metals and other compounds that promote the formation of the desired ring structures.
Analyse Chemischer Reaktionen
1,1’-(Cyclooctylidenemethylene)dicyclooctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Oxidation: This reaction typically results in the formation of cyclooctanone derivatives.
Reduction: Reduction reactions can lead to the formation of cyclooctane derivatives with additional hydrogen atoms.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
1,1’-(Cyclooctylidenemethylene)dicyclooctane has several applications in scientific research, particularly in the fields of chemistry and materials science. Its unique structure makes it a valuable compound for studying the properties and behaviors of larger cycloalkanes. Additionally, it is used as a reference compound in the synthesis of other complex cycloalkanes and polycyclic compounds .
Wirkmechanismus
The mechanism of action of 1,1’-(Cyclooctylidenemethylene)dicyclooctane involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo conformational changes, which can influence its reactivity and interactions with other molecules. These conformational changes are driven by the compound’s unique ring structure and the presence of the methylene bridge, which allows for flexibility and adaptability in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Cyclooctylidenemethylene)dicyclooctane can be compared to other cycloalkanes, such as cyclohexane, cyclooctane, and cyclododecane. While these compounds share similar ring structures, 1,1’-(Cyclooctylidenemethylene)dicyclooctane is unique due to its multiple cyclooctane rings connected by a methylene bridge.
Cyclohexane: A simpler cycloalkane with a single six-membered ring.
Cyclooctane: Similar to 1,1’-(Cyclooctylidenemethylene)dicyclooctane but lacks the methylene bridge.
Cyclododecane: A larger cycloalkane with a twelve-membered ring, used in different applications due to its size and properties.
Eigenschaften
CAS-Nummer |
88556-99-4 |
|---|---|
Molekularformel |
C25H44 |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
di(cyclooctyl)methylidenecyclooctane |
InChI |
InChI=1S/C25H44/c1-4-10-16-22(17-11-5-1)25(23-18-12-6-2-7-13-19-23)24-20-14-8-3-9-15-21-24/h22-23H,1-21H2 |
InChI-Schlüssel |
AGAWXANRMDTPJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)C(=C2CCCCCCC2)C3CCCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole](/img/structure/B14381426.png)
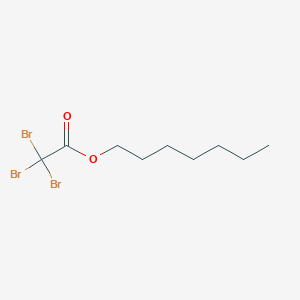
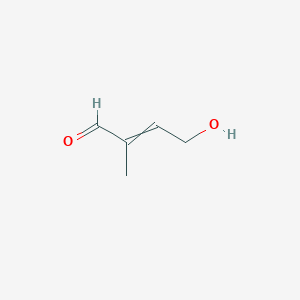
![Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14381441.png)
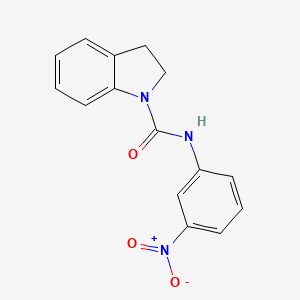
![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
![N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14381476.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)

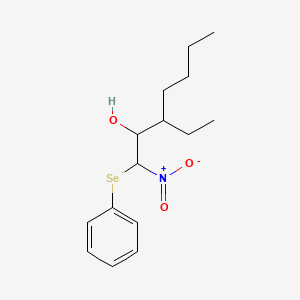
![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)
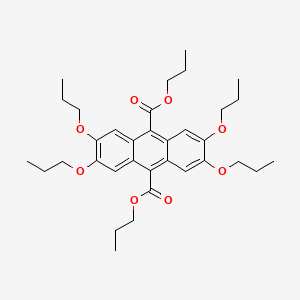
![7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one](/img/structure/B14381507.png)
